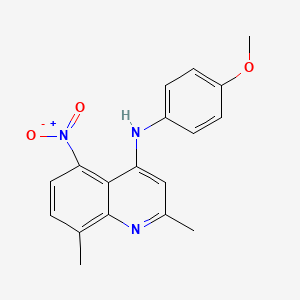

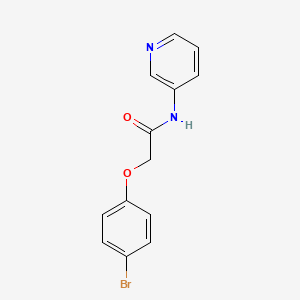

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide, also known as AG490, is a synthetic compound that has been widely used in scientific research for its inhibitory effects on Janus kinases (JAKs). JAKs play a crucial role in the signaling pathways of cytokines and growth factors, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. AG490's ability to selectively block JAKs has made it a valuable tool in understanding the mechanisms of these diseases and developing potential therapies.

Aplicaciones Científicas De Investigación

Pharmacology: MEK Inhibition

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide: has been identified as a MEK inhibitor . MEK inhibitors are a class of chemical compounds that inhibit the activity of the mitogen-activated protein kinase kinase enzymes MEK1 and MEK2. This inhibition can interfere with the growth and survival of cancer cells, making these inhibitors valuable in cancer research and therapy. The compound’s role in controlling the biological activity of MEK1/2 positions it as a potential therapeutic agent in the treatment of various cancers.

Biochemistry: Protein Phosphorylation

In the realm of biochemistry, this compound’s inhibitory effect on MEK1/2 suggests its utility in studying protein phosphorylation processes . Protein phosphorylation is a critical post-translational modification that regulates many cellular processes. By modulating kinase activity, researchers can explore signal transduction pathways and their implications in diseases.

Organic Synthesis: Chromophoric Cross-Linkers

The compound has potential applications in the synthesis of chromophoric cross-linkers, which are compounds that can absorb light and initiate chemical reactions . These cross-linkers are valuable in creating photo-responsive materials with applications ranging from smart coatings to drug delivery systems.

Materials Science: Solvent Stability

In materials science, the stability of chromophores like N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide in various solvents is of particular interest . The compound’s ability to remain stable in both protic and certain aprotic solvents after cross-linking is beneficial for developing new materials with enhanced optical properties.

Chemical Engineering: Process Optimization

Chemical engineers could leverage the compound’s properties in process optimization, particularly in the synthesis of complex organic molecules . Its predictable reactivity and solubility profile can aid in designing efficient and scalable chemical processes.

Medicine: Targeted Drug Delivery

Finally, in medicine, the compound’s role as a MEK inhibitor opens avenues for targeted drug delivery strategies . By conjugating the compound with specific delivery vehicles, it could be directed towards tumor cells, thereby reducing off-target effects and improving the efficacy of cancer treatments.

Propiedades

IUPAC Name |

N-(4-iodo-2-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INOS/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUWFUGXLYJLIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide](/img/structure/B5664580.png)

![5-benzyl-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B5664589.png)

![N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5664591.png)

![3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5664599.png)

![2-methyl-4-phenyl-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664602.png)

![N-(2,2-difluoroethyl)-3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzamide](/img/structure/B5664612.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5664631.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5664635.png)

amino]sulfonyl}benzamide](/img/structure/B5664648.png)